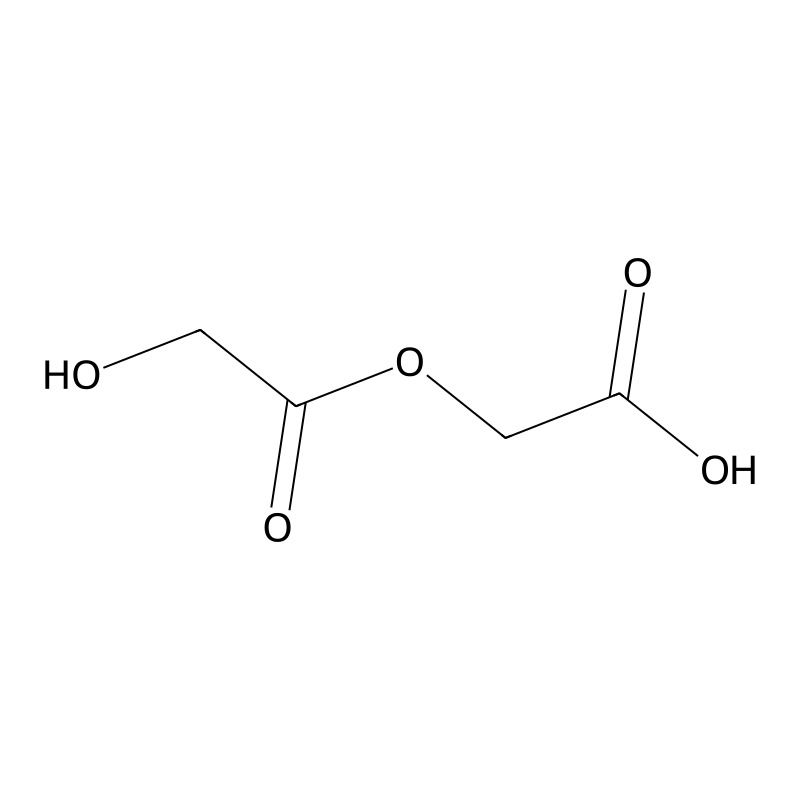

Acetic acid, 2-hydroxy-, carboxymethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Acetic acid, 2-hydroxy-, carboxymethyl ester, commonly known as hydroxyethyl cellulose acetate, is an ester derived from acetic acid and hydroxyethyl groups. This compound features a hydroxyl group (-OH) and a carboxymethyl group (-COO-) attached to the acetic acid backbone, contributing to its unique properties. It is characterized by its solubility in both polar and non-polar solvents, making it versatile for various applications in chemical synthesis and industrial processes.

- Esterification: The reaction between acetic acid and alcohols can yield various esters. For example, when reacted with ethanol, it forms ethyl acetate:

- Hydrolysis: In the presence of water, this ester can revert to its original components:

- Transesterification: This process involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for specific applications.

Acetic acid derivatives, including 2-hydroxy-, carboxymethyl esters, exhibit various biological activities. They are known to interact with biological membranes and can influence metabolic pathways. The acetyl group derived from acetic acid plays a crucial role in cellular metabolism, particularly in the synthesis of acetyl-CoA, a key molecule in energy production and biosynthesis.

The synthesis of acetic acid, 2-hydroxy-, carboxymethyl ester typically involves:

- Direct Esterification: Reacting acetic acid with hydroxyethyl groups under acidic conditions to form the ester.

- Carboxymethylation: Introducing a carboxymethyl group through the reaction of chloroacetic acid with hydroxy compounds.

- Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields during the synthesis.

This compound has diverse applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Cosmetics: Incorporated in formulations due to its emulsifying properties.

- Food Industry: Acts as a flavoring agent and preservative.

- Electrolyte Solutions: Utilized in electrolyte compositions for lithium-ion batteries, enhancing performance and stability .

Studies on acetic acid, 2-hydroxy-, carboxymethyl ester have shown its potential interactions with various biological molecules. For example:

- Membrane Interactions: It can alter membrane fluidity, affecting transport mechanisms.

- Enzyme Inhibition: Certain derivatives may inhibit specific enzymes involved in metabolic pathways.

These interactions highlight its significance in biochemical research and applications.

Several compounds share structural similarities with acetic acid, 2-hydroxy-, carboxymethyl ester. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acetic Acid | Simple carboxylic acid; no hydroxyl or carboxymethyl groups | Fundamental building block in organic chemistry |

| Hydroxyacetic Acid | Contains hydroxyl group; simpler than the target compound | Used primarily in skin care products |

| Dichloroacetic Acid | Chlorinated derivative of acetic acid | Known for its role in cancer treatment |

| Calcium Acetate | Salt form of acetic acid; used as a dietary supplement | Provides calcium; important for metabolic functions |

The uniqueness of acetic acid, 2-hydroxy-, carboxymethyl ester lies in its dual functional groups that allow for diverse chemical reactivity and biological interactions compared to these similar compounds. Its ability to act as both an ester and an alcohol enhances its utility across multiple domains.